

An In-depth Technical Guide to the Chemical Properties of Naphthol Green B

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Compound of Interest

Compound Name: Naphthol Green B

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Introduction

Naphthol Green B, also known as Acid Green 1 or C.I. 10020, is a synthetic nitroso dye belonging to the class of metal-complex dyes. It is an iron coordination complex of a sulfonated derivative of 1-nitroso-2-naphthol.^[1] This technical guide provides a comprehensive overview of the chemical and physical properties of **Naphthol Green B**, focusing on its applications in biological staining and quantitative analysis. This document is intended to be a valuable resource, offering detailed data, experimental protocols, and visualizations to support its use in a laboratory setting. While its tinctorial properties are well-documented, this guide also addresses its interactions with biological macromolecules.^[1]

Chemical and Physical Properties

Naphthol Green B is a dark green to black powder.^[2] It is a water-soluble, iron-complex dye.^[3] The color and stability of **Naphthol Green B** are enhanced by the formation of a coordination complex with an iron(III) ion.^[1]

Quantitative Data Summary

The key physicochemical properties of **Naphthol Green B** are summarized in the table below for easy reference and comparison.

Property	Value	References
IUPAC Name	trisodium;iron(3+);tris(5-oxidoimino-6-oxonaphthalene-2-sulfonate)	[4]
Synonyms	Acid Green 1, C.I. 10020	[2]
CAS Number	19381-50-1	[2]
Molecular Formula	C ₃₀ H ₁₅ FeN ₃ Na ₃ O ₁₅ S ₃	[4]
Molecular Weight	878.46 g/mol	
Appearance	Dark green to black powder	[2]
Solubility	Soluble in water, moderately soluble in polar solvents like formic acid, methanol, and hydrochloric acid. Insoluble in non-polar solvents and glacial acetic acid.	[5]
Absorption Maximum (λ _{max})	714 nm in water	[2]
Melting Point	349.84 °C	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Naphthol Green B**.

Determination of Molar Absorptivity

The molar absorptivity (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, $A = \epsilon lc$, where A is the absorbance, l is the path length of the cuvette, and c is the concentration of the solution.

Materials:

- **Naphthol Green B**

- Distilled water
- Spectrophotometer
- Cuvettes (e.g., 1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Prepare a stock solution: Accurately weigh a known mass of **Naphthol Green B** and dissolve it in a known volume of distilled water in a volumetric flask to create a stock solution of known concentration.
- Prepare a series of dilutions: Prepare a series of dilutions of the stock solution with known concentrations.
- Measure absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance ($\lambda_{\text{max}} = 714 \text{ nm}$) using a spectrophotometer. Use distilled water as a blank.
- Plot a calibration curve: Plot a graph of absorbance versus concentration. The graph should be a straight line passing through the origin, confirming that the Beer-Lambert law is obeyed.
- Calculate molar absorptivity: The slope of the line is equal to ϵl . Divide the slope by the path length (l) of the cuvette to determine the molar absorptivity (ϵ).

Naphthol Green B-Based Protein Quantification Assay

This protocol outlines a simple and rapid colorimetric assay for protein quantification based on the binding of **Naphthol Green B** to proteins.^[6]

Materials:

- **Naphthol Green B** Staining Reagent: Dissolve 100 mg of **Naphthol Green B** in 50 mL of 95% ethanol. Add 100 mL of 85% phosphoric acid. Bring the final volume to 1 liter with

deionized water. Filter the solution and store in a brown bottle at 4°C.[6]

- Protein Standard Solutions: Prepare a stock solution of Bovine Serum Albumin (BSA) at 1 mg/mL in deionized water. From this, prepare a series of working standards (e.g., 0, 25, 50, 100, 200, and 400 µg/mL).[6]
- Unknown protein samples
- Spectrophotometer or microplate reader
- Test tubes or 96-well microplate

Procedure (Test Tube Method):

- Pipette 100 µL of each protein standard and unknown sample into separate test tubes.[6]
- Add 5.0 mL of the **Naphthol Green B** Staining Reagent to each tube.[6]
- Mix thoroughly by vortexing.[6]
- Incubate at room temperature for 10 minutes.[6]
- Zero the spectrophotometer with the blank (0 µg/mL protein standard).[6]
- Measure the absorbance of each sample at the optimal wavelength (experimentally determined, typically in the range of 600-650 nm).[6]
- Plot a standard curve of absorbance versus protein concentration and determine the concentration of the unknown samples.

Procedure (Microplate Method):

- Pipette 10 µL of each protein standard and unknown sample into separate wells of a 96-well microplate.[6]
- Add 200 µL of the **Naphthol Green B** Staining Reagent to each well.[6]
- Mix on a plate shaker for 30 seconds.[6]

- Incubate at room temperature for 5 minutes.[6]
- Measure the absorbance at the optimal wavelength using a microplate reader.[6]
- Generate a standard curve and calculate the unknown protein concentrations.

Histological Staining: Modified Masson's Trichrome

Naphthol Green B can be used as a counterstain for collagen in trichrome staining methods, providing a vibrant green color to connective tissue.[2]

Materials:

- Paraffin-embedded tissue sections (5 μ m)
- Weigert's iron hematoxylin
- Biebrich scarlet-acid fuchsin solution
- Phosphomolybdic/Phosphotungstic acid solution
- **Naphthol Green B** solution (2.5% w/v in distilled water with 2.5% v/v glacial acetic acid)[2]
- 1% Acetic acid solution
- Ethanol series (70%, 95%, 100%)
- Xylene
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through descending grades of ethanol to distilled water.[2]
- Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes, then wash in running tap water.[2]

- Cytoplasmic and Muscle Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[2]
- Differentiation: Differentiate in phosphomolybdic/phosphotungstic acid solution.
- Collagen Staining: Stain in the **Naphthol Green B** solution.
- Dehydration and Mounting: Dehydrate through an ethanol series, clear in xylene, and mount with a resinous mounting medium.

Interaction with Biological Macromolecules

The primary mechanism of **Naphthol Green B** as a biological stain is its non-covalent binding to proteins, driven mainly by electrostatic interactions.[3] The negatively charged sulfonic acid groups on the dye molecule are attracted to positively charged regions on the protein surface, such as those rich in lysine and arginine residues.[3]

Quantitative Binding Data: Naphthol Green B and Bovine Serum Albumin (BSA)

The interaction between **Naphthol Green B** and BSA has been characterized by fluorescence spectroscopy, revealing a strong binding affinity.[7]

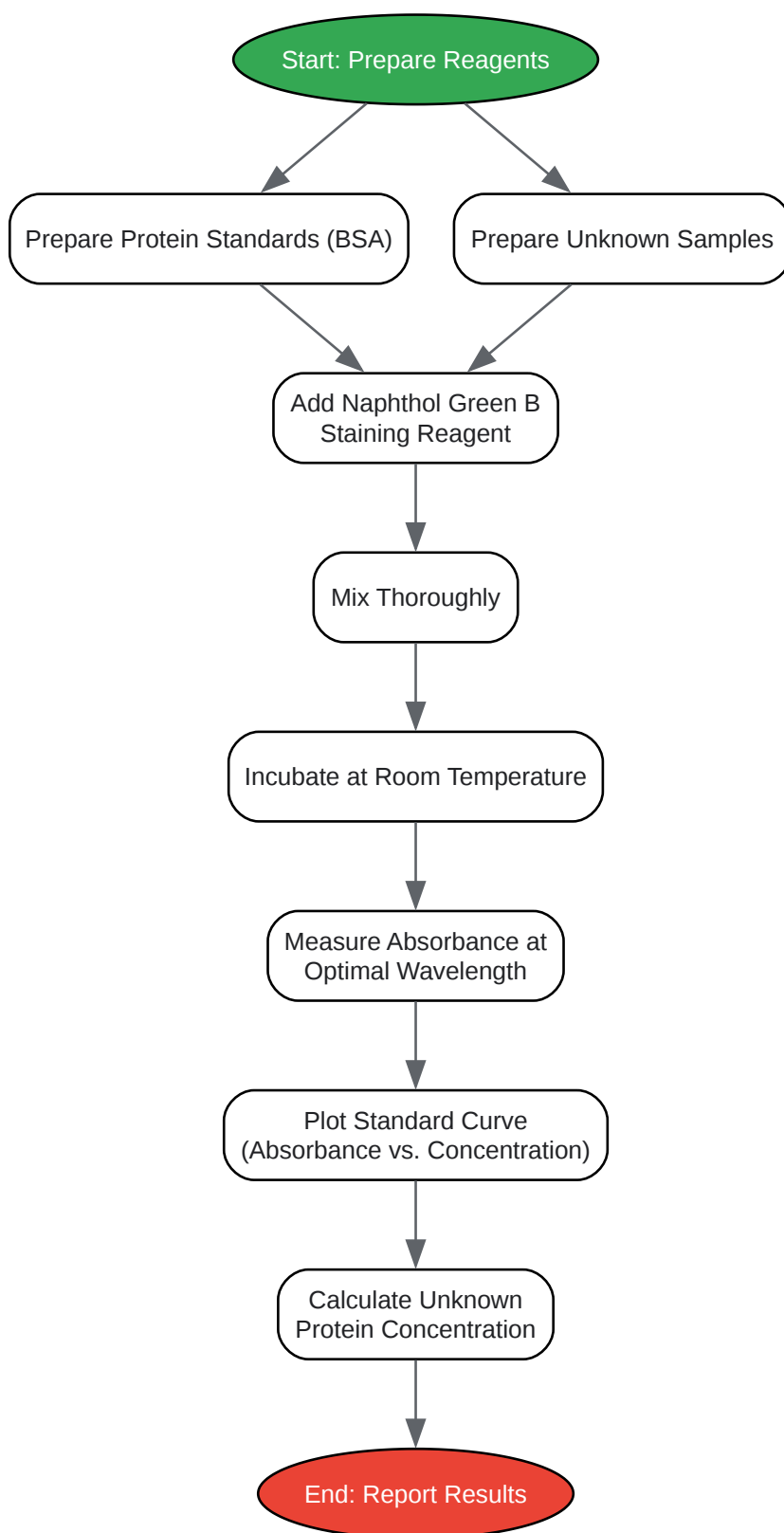
Parameter	Value	Significance
Binding Constant (Ka)	$1.411 \times 10^5 \text{ L} \cdot \text{mol}^{-1}$	Indicates a strong binding affinity between Naphthol Green B and BSA.[7]
Number of Binding Sites (n)	~1.26	Suggests an approximate 1:1 binding stoichiometry.[7]
Enthalpy Change (ΔH)	$-5.707 \text{ kJ} \cdot \text{mol}^{-1}$	The negative value indicates that the binding process is exothermic.[7]
Gibbs Free Energy Change (ΔG)	$-30.25 \text{ kJ} \cdot \text{mol}^{-1}$	The negative value signifies that the binding is a spontaneous process.[7]

Visualizations

Chemical Structure of Naphthol Green B

Caption: Chemical structure of **Naphthol Green B**.

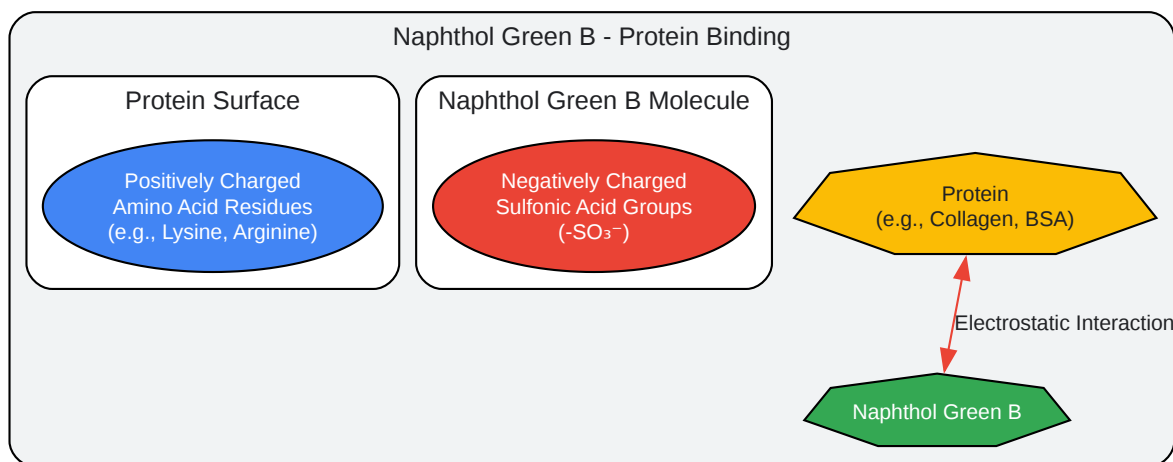
Experimental Workflow for Protein Quantification



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Caption: Workflow for **Naphthol Green B** protein assay.

Conceptual Diagram of Naphthol Green B - Protein Interaction



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Caption: **Naphthol Green B**-protein electrostatic interaction.

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